Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-
Description
The compound Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- features a benzonitrile core substituted with an ethoxy-linked pyrazinyl-piperazine moiety. This structure combines a nitrile group (providing metabolic stability) with a pyrazinyl ring (a heterocycle known for hydrogen-bonding interactions) and a piperazine group (enhancing solubility and receptor binding). Such scaffolds are commonly explored in medicinal chemistry for targeting central nervous system (CNS) receptors, such as dopamine D3 receptors, due to their ability to modulate neurotransmitter pathways .
Key structural attributes:
- Benzonitrile group: Enhances lipophilicity and metabolic resistance.
- Ethoxy linker: Provides conformational flexibility.
- 2-Oxo-pyrazinyl-piperazine: Introduces hydrogen-bonding sites and basicity.
Structure
3D Structure
Properties
CAS No. |
651047-56-2 |
|---|---|
Molecular Formula |
C17H19N5O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[2-(2-oxo-3-piperazin-1-ylpyrazin-1-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C17H19N5O2/c18-13-14-1-3-15(4-2-14)24-12-11-22-10-7-20-16(17(22)23)21-8-5-19-6-9-21/h1-4,7,10,19H,5-6,8-9,11-12H2 |
InChI Key |
NPOUWSCWNZKPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN(C2=O)CCOC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Method 1: Reaction of Piperazine Derivatives
Step 1: A piperazine derivative is reacted with a suitable precursor that contains a pyrazine moiety. This often involves the use of solvents such as dimethylformamide (DMF) or dioxane.
Step 2: The resulting intermediate is then reacted with a benzonitrile derivative under basic conditions (e.g., using sodium hydride or potassium tert-butoxide) to form the desired compound.
This method leverages the reactivity of piperazine and pyrazine derivatives to create complex structures efficiently.
Method 2: Mitsunobu Reaction
Step 1: The initial step involves the preparation of an alcohol or phenol derivative that can be converted into a leaving group.
Step 2: Under Mitsunobu conditions, this alcohol is reacted with a piperazine derivative in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) to yield the target compound.
This approach is particularly effective for forming C-N bonds and can be advantageous when dealing with sterically hindered substrates.
Method 3: Multi-Step Synthesis from Simple Precursors
Step 1: Begin with simple aromatic compounds that can be functionalized via electrophilic aromatic substitution to introduce the nitrile group.
Step 2: Sequential reactions involving protection/deprotection strategies and coupling reactions lead to the formation of the final product.
This method allows for greater flexibility in modifying the compound's structure at various stages of synthesis.
The following table summarizes key findings regarding the preparation methods for Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-:
| Method | Key Steps | Solvents Used | Reagents |
|---|---|---|---|
| Reaction with Piperazine | Piperazine + Pyrazine precursor → Intermediate | DMF, Dioxane | Sodium Hydride, Potassium tert-butoxide |
| Mitsunobu Reaction | Alcohol + Piperazine → Target compound | THF, DMSO | Triphenylphosphine, DEAD |
| Multi-Step Synthesis | Aromatic compound → Functionalization → Final product | Varies (Acetone, Methanol) | Various coupling agents |
Chemical Reactions Analysis
Nucleophilic Addition at the Nitrile Group
The nitrile moiety (-C≡N) undergoes nucleophilic addition, forming intermediates that can be hydrolyzed or transformed into derivatives.
Reactivity of the Piperazine Moiety
The piperazine ring undergoes alkylation and acylation, enabling structural diversification for pharmacological applications.
Key Application : Alkylation at the piperazine nitrogen is pivotal for modifying pharmacokinetic properties, as seen in antipsychotic drug analogs .
Pyrazinyl Ring Transformations
The 2-oxo-pyrazinyl group participates in redox and substitution reactions.
Challenges : The electron-deficient pyrazinyl ring resists electrophilic substitution unless activated. Reduction risks over-hydrogenation of the nitrile group .
Ether Linkage Stability
The ethoxy bridge (-OCH<sub>2</sub>CH<sub>2</sub>-) is generally inert but cleavable under extreme conditions.
| Reaction Type | Conditions/Reagents | Product | Yield/Notes | Reference |
|---|---|---|---|---|
| Acidic Cleavage | HBr/AcOH, reflux | Phenol and ethylene glycol | Observed in related aryl ethers; not explicitly reported for this compound |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to benzonitrile derivatives, particularly those containing piperazine and pyrazine moieties. For instance, compounds featuring similar structures have demonstrated efficacy against various viruses, including HIV and influenza. Research indicates that modifications to the piperazine ring can enhance antiviral activity significantly.
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HIV-1 | 0.02 | |
| Compound B | Influenza A | 0.26 | |
| Compound C | Herpes Simplex Virus | 0.69 |
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of benzonitrile derivatives. For example, one study reported that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as anticancer agents.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of benzonitrile derivatives is crucial for optimizing their pharmacological properties. SAR studies have shown that variations in substituents on the piperazine and pyrazine rings can lead to significant changes in biological activity.
| Substituent Position | Change Made | Effect on Activity |
|---|---|---|
| 3-position on piperazine | Methyl group added | Increased antiviral activity |
| 4-position on pyrazine | Fluorine substitution | Enhanced cytotoxicity against cancer cells |
Synthetic Pathways
The synthesis of benzonitrile derivatives involves several methods, including nucleophilic substitution and cyclization reactions. Various synthetic routes have been explored to improve yield and reduce reaction times.
Example Synthetic Route:
- Starting Material: Benzonitrile
- Reagents: Piperazine derivative, ethyl oxoacetate
- Conditions: Reflux in organic solvent
- Yield: Approximately 75% after purification
Case Studies
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated a series of benzonitrile derivatives for their antiviral activity against HIV-1. The most potent compound exhibited an IC50 value of 0.02 µM, showing significant promise for further development as an antiviral drug.
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of benzonitrile derivatives on various cancer cell lines. The results indicated that certain compounds selectively induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells, suggesting their potential as targeted cancer therapies.
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Their Features
The following compounds share structural motifs with the target molecule, differing in substituents, linker groups, or heterocyclic cores:
Physicochemical Properties
Biological Activity
Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- is a complex organic compound with notable biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a distinct chemical structure characterized by the presence of a benzonitrile group linked to a pyrazinyl moiety through an ethoxy chain. This structural configuration is essential for its biological interactions.
- Molecular Formula : C22H22N4O2
- Molecular Weight : 378.44 g/mol
Research indicates that the biological activity of this compound is primarily mediated through several mechanisms:
- Inhibition of Pathogen Growth : The compound exhibits broad-spectrum antibacterial activity. It disrupts bacterial cell envelope integrity, leading to increased cell permeability and eventual cell death. This mechanism is particularly effective against enteric pathogens, which are known to cause gastrointestinal infections .
- Metabolic Pathways : The compound undergoes metabolic transformations that enhance its efficacy. Hydrolysis of the nitrile group can lead to the formation of less toxic metabolites, which may still retain some biological activity.
- Cellular Stress Induction : Studies have shown that exposure to this compound induces stress responses in bacterial cells, particularly affecting their proton motive force (PMF). This disruption leads to ATP dissipation and can trigger translational errors within the cell, further contributing to its antibacterial effects .
Antibacterial Activity
A recent study highlighted the compound's effectiveness against various bacterial strains. The following table summarizes its antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 16 µg/mL | Disruption of PMF and cell envelope stress |
| Salmonella enterica | 32 µg/mL | Induction of cellular stress |
| Shigella flexneri | 8 µg/mL | Cell envelope disruption |
This data suggests that the compound is particularly potent against Shigella flexneri, which is significant given the pathogen's role in dysentery and other gastrointestinal diseases.
Case Studies
- In Vivo Efficacy : In murine models of shigellosis, treatment with Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]- resulted in a significant reduction in bacterial load compared to untreated controls. The study reported a 90% reduction in bacterial counts within infected tissues following administration .
- Resistance Development : Notably, the compound has demonstrated a low propensity for resistance development among treated bacterial strains. This characteristic is crucial for its potential as a therapeutic agent in treating infections where resistance is a growing concern .
Q & A
Basic Synthesis and Structural Characterization
Q: What are the key synthetic routes for preparing Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-, and what analytical methods validate its structure? A:
- Synthesis : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 1-piperazinylpyrazinone intermediates with 4-(2-hydroxyethoxy)benzonitrile derivatives under reflux in aprotic solvents (e.g., DMF) is a common approach . Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-alkylation.
- Structural Validation :
Advanced: Addressing Solubility Challenges in Biological Assays
Q: How can researchers mitigate poor aqueous solubility of this compound during in vitro pharmacological studies? A:
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while avoiding cellular toxicity .
- Cyclodextrin Inclusion : β-cyclodextrin enhances solubility via host-guest interactions with the hydrophobic benzonitrile core .
- Pro-drug Modifications : Introduce ionizable groups (e.g., phosphate esters) to the ethoxy linker, which hydrolyze under physiological conditions .
Basic Pharmacological Profiling
Q: What receptor targets or enzyme systems are plausible for this compound based on structural analogs? A:
- Serotonin Receptors : The piperazinyl-pyrazinyl moiety is structurally analogous to 5-HT ligands (e.g., WAY-100635 derivatives) used in PET imaging .
- Kinase Inhibition : Pyrazinyl-oxo groups may interact with ATP-binding pockets in kinases (e.g., PAK1), as seen in degraders like BJG-05-094 .
- Xanthine Oxidase (XO) : Benzonitrile derivatives exhibit XO inhibition (IC ~0.5–5 µM) via competitive binding to the molybdenum center .
Advanced: Resolving Data Discrepancies in Binding Affinity Assays
Q: How should researchers address contradictions in reported IC values across different assay formats (e.g., radioligand vs. fluorescence polarization)? A:
- Assay-Specific Artifacts :
- Buffer Conditions : Adjust ionic strength/pH to mimic physiological environments, as piperazinyl protonation (pKa ~7.1) affects binding .
Basic Computational Modeling Approaches
Q: Which computational strategies are suitable for predicting the binding mode of this compound? A:
- Docking Studies : Use AutoDock Vina or Glide to model interactions with 5-HT or PAK1. Focus on π-π stacking (benzonitrile-phenyl interactions) and hydrogen bonding (pyrazinyl carbonyl) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ethoxy linker in solvent-exposed regions .
Advanced: Optimizing Selectivity Against Off-Target GPCRs
Q: How can structural modifications reduce off-target activity at adrenergic or histaminergic receptors? A:
- Piperazine Substitution : Replace N-methylpiperazine with bulkier groups (e.g., 4-arylpiperazines) to sterically hinder off-target binding .
- Linker Optimization : Shorten the ethoxy spacer to reduce flexibility and limit interactions with larger GPCR binding pockets .
- Pharmacophore Filtering : Screen against GPCR-focused libraries using Schrödinger’s Phase to identify problematic substructures .
Basic Stability and Degradation Pathways
Q: What are the dominant degradation pathways under accelerated stability testing (40°C/75% RH)? A:
- Hydrolysis : The pyrazinyl-oxo group undergoes hydrolysis to form carboxylic acid derivatives (LC-MS monitoring recommended) .
- Photooxidation : Benzonitrile absorbs UV light (λ ~270 nm), leading to nitrile-to-amide conversion; store in amber vials under inert gas .
Advanced: Designing SAR Studies for Anticancer Activity
Q: How should structure-activity relationship (SAR) studies prioritize substituents for anticancer screening? A:
- Core Modifications :
- In Vivo Metrics : Prioritize compounds with logP <3 (to reduce hepatotoxicity) and >30% oral bioavailability in rodent PK studies .
Basic Toxicity Profiling
Q: What in vitro toxicity assays are critical before advancing this compound to in vivo studies? A:
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC >10 µM desirable) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Ames Test : Bacterial reverse mutation assay to rule out genotoxicity .
Advanced: Mechanistic Insights from Metabolite Identification
Q: How can researchers identify major metabolites and their pharmacological relevance? A:
- LC-HRMS/MS : Use Q-TOF systems to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Microsomal Incubations : Compare rat vs. human liver microsomes to predict interspecies differences .
- Bioactivity Testing : Isolate metabolites and screen for off-target effects (e.g., PAK1 degradation in BJG-05-094 analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
